Acetamide,2-[(8-bromo-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)-
Description
Acetamide,2-[(8-bromo-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)-: is a complex organic compound that belongs to the class of triazinoindole derivatives This compound is characterized by the presence of a bromine atom, a triazinoindole core, and an isopropyl group attached to the acetamide moiety
Properties
Molecular Formula |
C15H16BrN5OS |
|---|---|
Molecular Weight |
394.3 g/mol |
IUPAC Name |
2-[(8-bromo-5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-propan-2-ylacetamide |
InChI |
InChI=1S/C15H16BrN5OS/c1-8(2)17-12(22)7-23-15-18-14-13(19-20-15)10-6-9(16)4-5-11(10)21(14)3/h4-6,8H,7H2,1-3H3,(H,17,22) |
InChI Key |
GTRDTYUPELBYSN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)CSC1=NC2=C(C3=C(N2C)C=CC(=C3)Br)N=N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide,2-[(8-bromo-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)- typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Triazinoindole Core: This step involves the cyclization of appropriate precursors to form the triazinoindole ring system. Common reagents used in this step include bromine and methyl groups to introduce the bromo and methyl substituents, respectively.
Thioether Formation:
Acetamide Formation: The final step involves the acylation of the intermediate with isopropylamine to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromine atom, potentially leading to debromination under specific conditions.
Substitution: The bromine atom in the triazinoindole core can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Debrominated Derivatives: From reduction reactions.
Substituted Triazinoindoles: From nucleophilic substitution reactions.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds containing triazole and indole structures. For instance, derivatives of triazoles have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. Acetamide derivatives have shown promise in inhibiting tumor growth, particularly in breast cancer models .
Antimicrobial Properties
Acetamide derivatives have been investigated for their antimicrobial activities. Compounds with similar structures have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups enhances antibacterial activity, making these compounds suitable candidates for developing new antibiotics .
Neuroprotective Effects
Some studies suggest that triazole-containing compounds may possess neuroprotective properties. They have been evaluated in models of neurodegenerative diseases, where they exhibited potential in reducing oxidative stress and inflammation in neuronal cells .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of acetamide derivatives. Research indicates that modifications to the bromine and methyl groups can significantly influence biological activity. For example:
- Bromine Substitution : The presence of bromine at specific positions enhances the compound's ability to interact with biological targets.
- Methyl Groups : Methylation can improve solubility and bioavailability, leading to better therapeutic outcomes .
Case Studies
- Anticancer Studies : A series of acetamide derivatives were tested against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). Results indicated that certain modifications led to IC50 values lower than those of standard chemotherapeutics like doxorubicin .
- Antimicrobial Efficacy : In a study evaluating antimicrobial properties, several acetamide derivatives were tested against Staphylococcus aureus and Escherichia coli. The most potent compounds exhibited MIC values comparable to established antibiotics, suggesting their potential as new antimicrobial agents .
Mechanism of Action
The mechanism of action of Acetamide,2-[(8-bromo-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)- involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application, but common targets include kinases, proteases, and G-protein coupled receptors.
Comparison with Similar Compounds
Similar Compounds
- 8-Bromo-5-methyl-5H-1,2,4-triazino[5,6-B]indole-3-thione
- 5-Ethyl-5H-[1,2,4]triazino[5,6-B]indole-3-thiol
Uniqueness
Compared to similar compounds, Acetamide,2-[(8-bromo-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)- is unique due to the presence of the isopropyl group attached to the acetamide moiety. This structural feature can influence its chemical reactivity, biological activity, and overall stability, making it a valuable compound for various applications.
Biological Activity
Acetamide, 2-[(8-bromo-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)- is a compound of interest due to its potential biological activities. This article synthesizes available research findings regarding its pharmacological properties, including anticancer and antimicrobial activities.
- Chemical Name : Acetamide, 2-[(8-bromo-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)-
- CAS Number : 603947-00-8
- Molecular Formula : C12H10BrN5OS
- Molecular Weight : 352.21 g/mol
Biological Activity Overview
Research indicates that compounds with similar structures to acetamide derivatives exhibit significant biological activities. The following subsections detail specific activities observed in related studies.
Anticancer Activity
A study by Evren et al. (2019) explored the anticancer potential of thiazole derivatives, which share structural similarities with our compound of interest. The results indicated that certain thiazole-containing compounds demonstrated selective cytotoxicity against various cancer cell lines with IC50 values ranging from 1.35 to 2.18 μM, suggesting a similar potential for acetamide derivatives .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound 1 | A549 (lung adenocarcinoma) | < 2.18 |
| Compound 2 | NIH/3T3 (mouse embryoblast) | < 1.35 |
| Acetamide Derivative | TBD | TBD |
Antimicrobial Activity
The antimicrobial properties of triazole derivatives have been documented extensively. A review highlighted that certain triazoles exhibit potent activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with a triazole-thiadiazole moiety showed MIC values as low as 0.125 µg/mL against Staphylococcus aureus and Escherichia coli . Given the structural similarities to acetamide derivatives, it is plausible that our compound may exhibit comparable antimicrobial effects.
Structure-Activity Relationship (SAR)
The presence of specific functional groups in acetamide derivatives is crucial for their biological activity. The incorporation of electron-donating groups and the arrangement of sulfur and nitrogen atoms within the triazine structure significantly influence the efficacy against cancer cells and bacteria .
Case Studies
Several studies have investigated the biological activity of compounds related to acetamide:
- Anticonvulsant Activity : A study demonstrated that certain derivatives were effective in a picrotoxin-induced convulsion model, indicating potential neuroprotective properties .
- Tuberculosis Activity : Research into substituted benzamide derivatives revealed promising anti-tubercular activity against Mycobacterium tuberculosis, with some compounds exhibiting IC50 values lower than established drugs like pyrazinamide .
Q & A
Basic Research Questions
Q. What synthetic routes are reported for preparing derivatives of triazinoindole-thioacetamide compounds?
- Methodology : A common approach involves reacting substituted oxadiazole-thiol intermediates (e.g., 2-(1H-indol-3-yl-methyl)-1,3,4-oxadiazole-5-thiol) with brominated acetamides in DMF using NaH as a base at 35°C for 8 hours. The reaction is monitored via TLC, and products are isolated by ice-water precipitation, followed by washing and drying .
- Key Data : Yields for analogous compounds (e.g., N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides) range from 70–85% under optimized conditions .
Q. How are structural confirmations performed for this class of compounds?
- Methodology : Use a combination of 1H/13C NMR (e.g., characteristic shifts for indole protons at δ 6.95–7.60 ppm) and EIMS (electron ionization mass spectrometry) to identify molecular ions (e.g., m/z 189 for C10H11N3O+ fragments) .
- Advanced Tip : For ambiguous signals, employ 2D NMR (COSY, HSQC) to resolve overlapping peaks in complex heterocyclic systems .
Q. What solvents and conditions are recommended for recrystallization?
- Methodology : Recrystallize from polar aprotic mixtures like DMF/acetic acid (e.g., for indole-thiazole derivatives) or ethyl acetate/petroleum ether (50:50) to achieve >95% purity .
Advanced Research Questions
Q. How can reaction yields be improved for halogenated derivatives (e.g., bromo-substituted analogs)?
- Methodology : Optimize stoichiometry (1:1.2 molar ratio of oxadiazole-thiol to bromoacetamide) and use catalytic KI to enhance halogen reactivity. For example, 2-bromo-N-substituted acetamides in DMF with NaH at 40°C increased yields by 12% compared to 35°C .
- Data Contradiction : Some studies report lower yields (60–70%) for bulkier substituents (e.g., isopropyl), suggesting steric hindrance may require longer reaction times (12–16 hours) .
Q. What strategies address contradictory spectral data (e.g., unexpected NMR splitting patterns)?
- Methodology :
- Step 1 : Verify solvent effects (e.g., DMSO-d6 vs. CDCl3) on proton shifts.
- Step 2 : Perform VT-NMR (variable temperature) to assess dynamic rotational isomerism in thioether linkages .
- Step 3 : Cross-validate with X-ray crystallography (if crystals are obtainable) to resolve ambiguous stereochemistry .
Q. How does halogen substitution (e.g., Br vs. I) impact biological activity or reactivity?
- Methodology :
- Compare IC50 values in enzymatic assays for bromo vs. iodo analogs (e.g., 2-bromo vs. 2-iodo derivatives in kinase inhibition studies).
- Use DFT calculations to evaluate electronic effects (e.g., bromine’s electron-withdrawing nature increases electrophilicity at the triazinoindole core) .
Experimental Design & Data Analysis
Q. How to design a structure-activity relationship (SAR) study for this compound?
- Framework :
Core Modifications : Vary substituents at the 8-bromo (e.g., Cl, CF3) and N-isopropyl (e.g., cyclopropyl, tert-butyl) positions.
Biological Assays : Test against target proteins (e.g., kinases) using fluorescence polarization or SPR binding assays.
Data Analysis : Apply multivariate regression to correlate logP, steric bulk, and IC50 values .
- Example : Analogous triazinoindole derivatives showed a 3-fold potency increase with tert-butyl vs. isopropyl groups .
Q. What analytical techniques resolve impurities in final products?
- Methodology :
- HPLC-MS : Use C18 columns with 0.1% formic acid in water/acetonitrile gradients to detect unreacted starting materials (e.g., residual indole intermediates).
- Elemental Analysis : Confirm purity by comparing experimental vs. theoretical C/H/N/S percentages (e.g., C17H21N5OS requires C 59.46%, H 6.16%) .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
